

Structure-Activity Relationship (SAR) Analysis of Pyridine Analogs as Kinase Inhibitors

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Compound of Interest

Compound Name:	4-Bromo-2-(difluoromethoxy)pyridine
Cat. No.:	B1344760

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For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is crucial for the rational design of more potent and selective therapeutics. While specific SAR studies on **4-Bromo-2-(difluoromethoxy)pyridine** analogs are not readily available in the public domain, this guide provides a comparative analysis of a closely related series of 4-substituted pyridine derivatives, highlighting the impact of structural modifications on kinase inhibitory activity. The data and methodologies presented are based on a study of 4-(pyrazol-3-yl)-pyridines as inhibitors of c-Jun N-terminal kinase (JNK).

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potency of a series of 4-(pyrazol-3-yl)-pyridine analogs was evaluated against JNK3 and p38 kinases. The results, summarized in the table below, demonstrate how substitutions on the pyridine and pyrazole rings influence activity and selectivity.

Compound	X	R ¹	JNK3 IC ₅₀ (nM) [1]	p38 IC ₅₀ (nM) [1]
12	H	H	160	>10000
13	Cl	H	80	>10000
14	Cl	CH ₃	120	>10000
37	H	4-Fluorophenyl	10	50

Key Observations from the SAR Data:

- Substitution at the 5-position of the pyridine ring: The introduction of a chlorine atom at the X position (Compound 13) resulted in a two-fold increase in potency against JNK3 compared to the unsubstituted analog (Compound 12).[1]
- N-alkylation of the pyrazole ring: Alkylation of the pyrazole nitrogen with a methyl group (Compound 14) led to a slight decrease in JNK3 inhibitory activity.[1]
- Substitution on the pyrazole ring: The most significant increase in potency was observed with the introduction of a 4-fluorophenyl group at the R¹ position (Compound 37), which boosted JNK3 inhibition significantly but also introduced considerable activity against p38, thereby reducing selectivity.[1]

Experimental Protocols

The following is a detailed methodology for the in vitro kinase inhibition assays used to generate the data above.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)[1]

This assay was employed to determine the half-maximal inhibitory concentration (IC₅₀) values of the synthesized compounds against JNK3 and p38 kinases.

Materials:

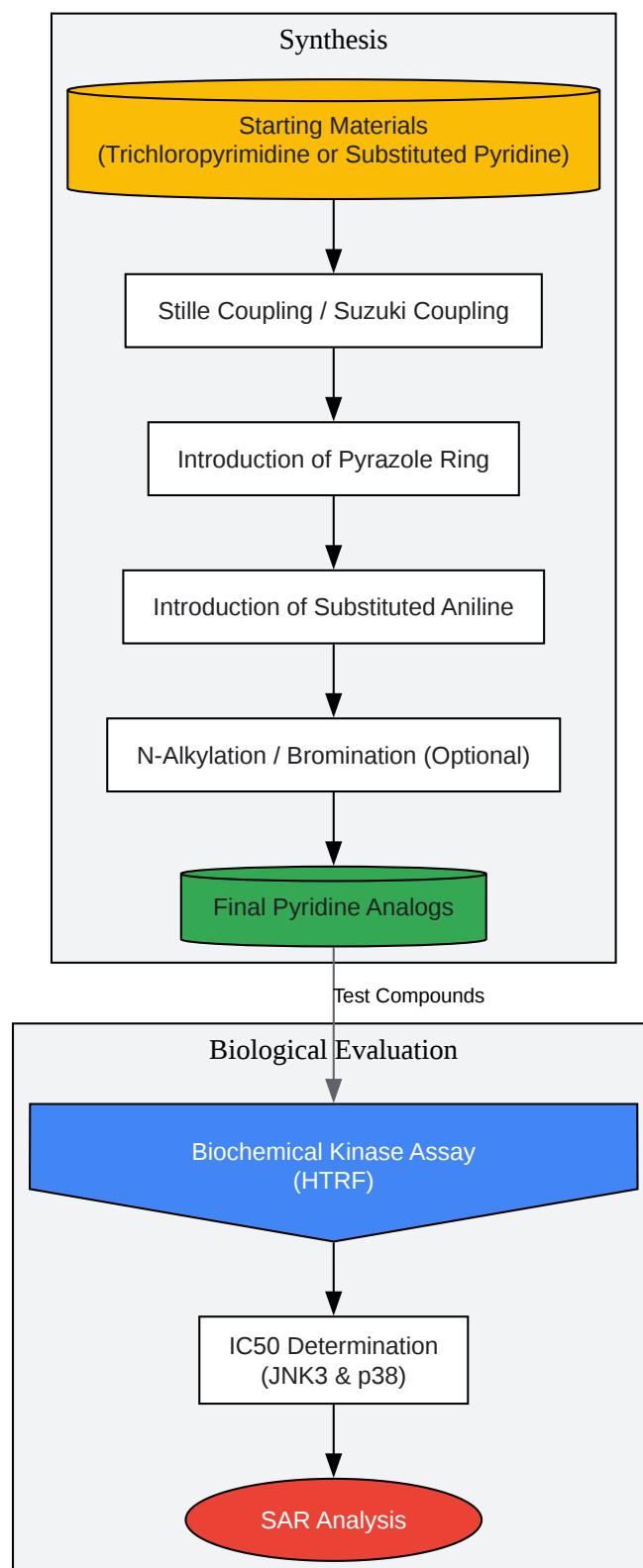
- JNK3 and p38 enzymes
- Biotinylated-ATF2 (substrate)
- ATP
- Europium-cryptate labeled anti-phospho-Thr71-ATF-2 antibody
- Streptavidin-allophycocyanin (SA-APC)
- Assay buffer
- Test compounds

Procedure:

- Reaction Setup: The kinase reaction was performed in a final assay volume containing the respective kinase (0.3 nM JNK3 or 1 nM p38), biotinylated-ATF2 (0.4 nM), and ATP (1 μ M for JNK3 or 11.5 μ M for p38) in the assay buffer.
- Compound Addition: Test compounds were added to the reaction mixture at varying concentrations.
- Initiation and Incubation: The kinase reaction was initiated by the addition of ATP. The mixture was then incubated for a specified period to allow for substrate phosphorylation.
- Detection: The reaction was stopped, and the phosphorylated substrate was detected by adding a solution containing the Europium-cryptate labeled anti-phospho-Thr71-ATF-2 antibody and streptavidin-allophycocyanin.
- Signal Measurement: The HTRF signal was read on a suitable plate reader. The ratio of the fluorescence signals from the acceptor (APC) and donor (Europium-cryptate) is proportional to the amount of phosphorylated substrate.
- Data Analysis: IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the 4-(pyrazol-3-yl)-pyridine analogs.

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Caption: Synthetic and biological evaluation workflow for pyridine analogs.

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References

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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